
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide is a quaternary ammonium salt derived from imidazole. This compound is notable for its unique structure, which includes a positively charged nitrogen atom within the imidazole ring, making it a valuable compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide typically involves the methylation of 5-methyl-1H-imidazole. One common method is the reaction of 5-methyl-1H-imidazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{5-methyl-1H-imidazole} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the quaternary ammonium group remains relatively stable.
Common Reagents and Conditions:
Substitution: Reactions with silver nitrate to form the corresponding nitrate salt.
Oxidation: Use of oxidizing agents like hydrogen peroxide under mild conditions.
Major Products:
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Potential formation of imidazole N-oxides.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide involves its interaction with negatively charged species due to its positive charge. This interaction can disrupt biological membranes or facilitate the transfer of ions across phases in chemical reactions. The molecular targets include cell membranes and various enzymes that interact with quaternary ammonium compounds.
Comparación Con Compuestos Similares
1-Methylimidazole: A precursor in the synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide.
Tetramethylammonium iodide: Another quaternary ammonium salt with similar properties but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of the imidazole ring, which imparts additional chemical reactivity and biological activity compared to other quaternary ammonium salts.
This compound’s versatility and unique properties make it a valuable tool in various fields of research and industry.
Propiedades
Número CAS |
88836-37-7 |
|---|---|
Fórmula molecular |
C8H16IN3 |
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
trimethyl-[(5-methyl-1H-imidazol-4-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H16N3.HI/c1-7-8(10-6-9-7)5-11(2,3)4;/h6H,5H2,1-4H3,(H,9,10);1H/q+1;/p-1 |
Clave InChI |
DMMJRSZZJPTYFU-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(N=CN1)C[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


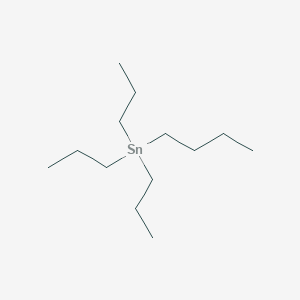
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
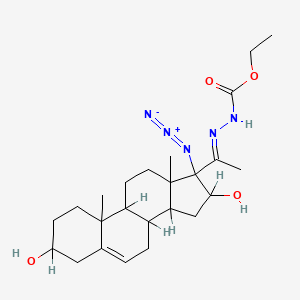
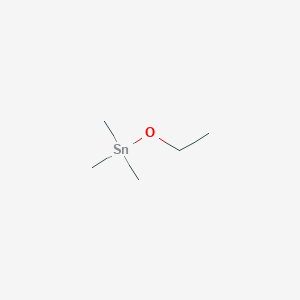

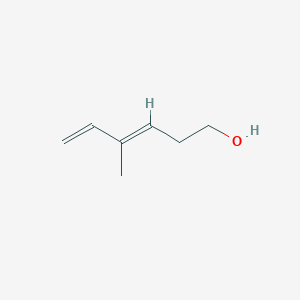
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
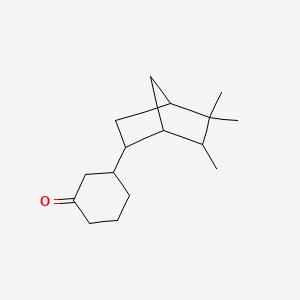
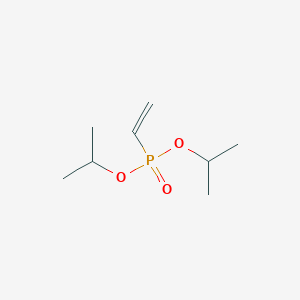
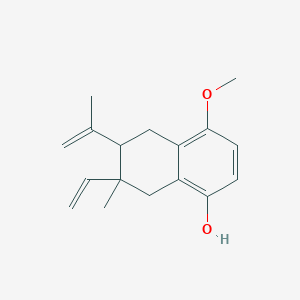
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
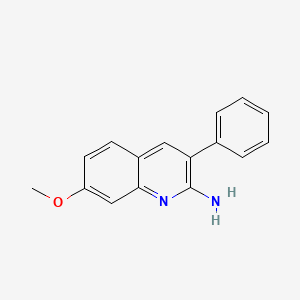
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
